
4-(Benzylsulfanyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfanyl)-L-phenylalanine is an organic compound that features a benzylsulfanyl group attached to the phenylalanine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a benzylthiol reacts with a halogenated phenylalanine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Benzylsulfanyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfanyl)-L-phenylalanine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding phenylalanine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
4-(Benzylsulfanyl)-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfanyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group can modulate the activity of these targets by altering their conformation or binding affinity . This modulation can lead to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylsulfonyl)-L-phenylalanine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-(Methylsulfanyl)-L-phenylalanine: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
4-(Benzylsulfanyl)-L-phenylalanine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it valuable for specific applications in medicinal chemistry and biochemical research .
Propriétés
Numéro CAS |
88170-98-3 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-benzylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2S/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
Clé InChI |
HPVTVJZROKJLNI-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid](/img/structure/B13471876.png)
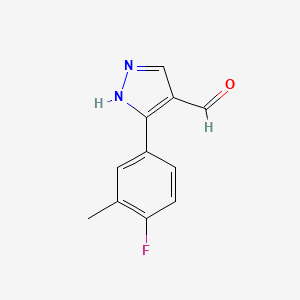

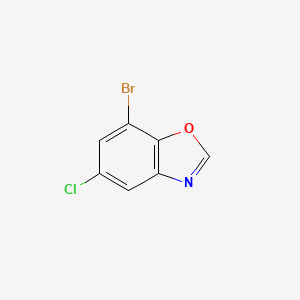
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
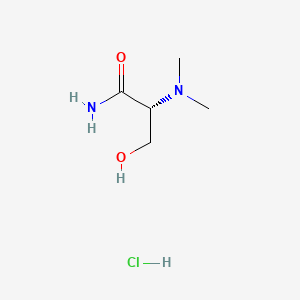
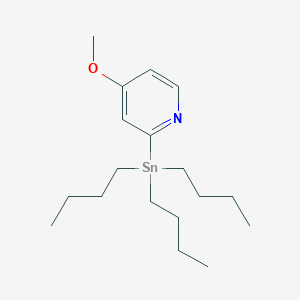
![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
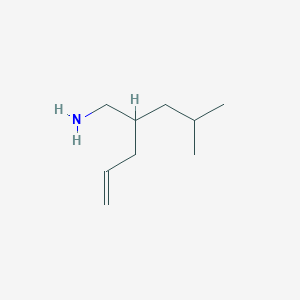
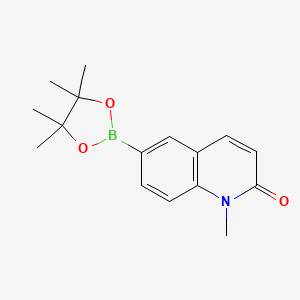
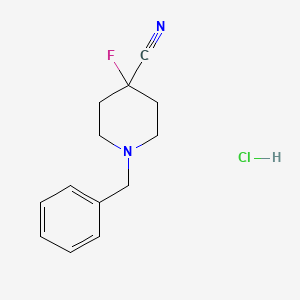
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
